(S)-Snap 5114

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SNAP-5114 implica la reacción de tris(4-metoxifenil)metanol con 3-piperidinocarboxilato de etilo en condiciones específicas. La reacción típicamente requiere una base como el hidruro de sodio y un solvente como el tetrahidrofurano. El producto se purifica luego utilizando técnicas cromatográficas para obtener un compuesto de alta pureza .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para SNAP-5114 no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con posibles ajustes de escala. Los pasos clave implican la preparación de intermediarios y su posterior acoplamiento en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

SNAP-5114 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones apropiadas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y bases como el hidruro de sodio.

Reacciones de Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.

Reacciones de Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de SNAP-5114, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Aplicaciones Científicas De Investigación

Chemical Profile

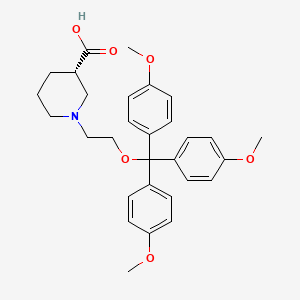

- Chemical Name : (S)-2-[tris(4-methoxyphenyl)methoxy]ethyl-(S)-3-piperidinecarboxylic acid

- Molecular Weight : 505.61 g/mol

- CAS Number : 157604-55-2

- Formula : C30H35NO6

- Purity : ≥98% (HPLC)

Neurotransmitter Regulation

Research indicates that (S)-Snap 5114 effectively increases extracellular GABA levels in the rat thalamus, demonstrating its potential to modulate neurotransmitter dynamics . The compound's ability to enhance GABAergic transmission has implications for understanding synaptic plasticity and neuronal excitability.

Circadian Rhythm Studies

In studies involving the suprachiasmatic nucleus (SCN), coadministration of this compound with other compounds was shown to significantly reduce the circadian period of Per1 expression by approximately 1.4 hours . This finding suggests that modulation of GABA transporters can influence circadian rhythms, offering insights into sleep disorders and related conditions.

Anticonvulsant Properties

This compound has demonstrated anticonvulsant effects in vivo. Its application resulted in decreased spiking probability in hippocampal neurons, indicating a potential role in seizure management . The compound's ability to inhibit GABA uptake may enhance inhibitory neurotransmission, providing a therapeutic avenue for epilepsy treatment.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Dalby et al. (2000) | Microdialysis in Rat Thalamus | Showed that this compound increases extracellular GABA levels significantly when administered at concentrations of 100 µM. |

| Jiang et al. (2017) | Circadian Rhythm | Coapplication with SKF-89976A reduced circadian period of Per1 expression by 1.4 hours, indicating its role in circadian regulation via GABA modulation. |

| Tocris Bioscience Study | Anticonvulsant Effects | Demonstrated significant reduction in spiking probability and improved coincidence detection time windows for excitatory inputs in hippocampal neurons following administration of this compound. |

Mecanismo De Acción

SNAP-5114 ejerce sus efectos inhibiendo la recaptación del ácido gamma-aminobutírico (GABA) en las neuronas presinápticas y las células gliales. Esta inhibición aumenta la concentración extracelular de GABA, mejorando así sus efectos inhibitorios sobre la actividad neuronal. El compuesto muestra selectividad para los transportadores GAT-3 y GAT-2, con valores de IC50 de 5 micromolares y 21 micromolares, respectivamente .

Comparación Con Compuestos Similares

Compuestos Similares

Derivados del Ácido Nipéctico: Estos compuestos también inhiben los transportadores de GABA pero pueden tener diferentes perfiles de selectividad y potencias.

Tiagabina: Otro inhibidor de la recaptación de GABA con una estructura química y una selectividad diferentes para GAT-1.

Singularidad

SNAP-5114 es único debido a su alta selectividad para los transportadores GAT-3 y GAT-2, lo que lo convierte en una herramienta valiosa para estudiar el papel de estos transportadores específicos en el sistema nervioso central. Su capacidad para aumentar los niveles de GABA talámico y exhibir propiedades anticonvulsivas lo distingue aún más de otros inhibidores de la recaptación de GABA .

Actividad Biológica

(S)-SNAP 5114 is a selective inhibitor of GABA transporters, particularly GAT-3 and GAT-2, with potential applications in neuropharmacology. This compound has garnered attention due to its ability to modulate GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing seizures.

- Chemical Name : 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-(S)-3-piperidinecarboxylic acid

- Purity : ≥98%

- Molecular Formula : C₃₀H₃₅N₁O₆

Biological Activity

This compound exhibits significant biological activity as a GABA transporter inhibitor. Its selectivity and potency are characterized by the following IC50 values:

| Transporter | IC50 (μM) |

|---|---|

| hGAT-3 | 5 |

| rGAT-2 | 21 |

| hGAT-1 | 388 |

These values indicate that this compound is highly selective for GAT-3 and GAT-2, making it a valuable tool for research into GABAergic signaling pathways and their implications in various neurological disorders .

This compound functions by inhibiting the reuptake of GABA into presynaptic neurons, leading to increased extracellular GABA levels. This effect is particularly pronounced in the thalamus, where microdialysis studies have shown that administration of this compound at concentrations as low as 100 μM can significantly elevate extracellular GABA levels . By blocking GAT-3, this compound enhances tonic GABA currents, which are critical for regulating neuronal excitability and synaptic transmission.

Case Studies and Research Findings

-

Circadian Rhythm Regulation :

A study demonstrated that coapplication of this compound with another GABA transporter inhibitor significantly reduced the circadian period of Per1 expression in the suprachiasmatic nucleus (SCN) by 1.4 hours. This suggests that GABA transporters play a pivotal role in regulating circadian rhythms through modulation of GABAergic activity . -

Anticonvulsant Effects :

In vivo studies have shown that this compound exhibits anticonvulsant properties following systemic administration. The compound effectively increases thalamic GABA levels, providing a neuroprotective effect against seizure activity . -

Development of Analogues :

Research has led to the synthesis of various analogues of this compound aimed at enhancing its potency and selectivity for different GABA transporter subtypes. For instance, modifications to the aromatic groups have resulted in compounds with improved inhibitory potency against mGAT4 while maintaining selectivity .

Comparative Analysis of Related Compounds

The following table summarizes key findings on related compounds derived from this compound:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | hGAT-3 | 5 | Selective inhibitor; increases thalamic GABA levels |

| SKF-89976A | hGAT-1 | 100 | Used in conjunction with this compound to study effects on GABA levels |

| NNC-711 | hGAT-1 | 10 | Blocks GAT-1; used for comparative studies with this compound |

Propiedades

IUPAC Name |

(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLDUZLDZBVOAS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440224 | |

| Record name | SNAP-5114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157604-55-2 | |

| Record name | SNAP-5114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-SNAP-5114 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: (S)-SNAP-5114 stands out due to its preferential binding to the GAT3 subtype. While it demonstrates inhibitory action on other GAT subtypes like GAT2, its potency is significantly higher for GAT3. [] This selectivity makes it a valuable tool for investigating the specific roles of GAT3 in GABAergic neurotransmission. [, , ]

ANone: (S)-SNAP-5114 binds to GATs, particularly GAT3, and impedes their ability to remove GABA from the synaptic cleft. [] This inhibition leads to an increased concentration of GABA in the extracellular space. [] In the nucleus tractus solitarii (nTS), this blockade of GAT3 by (S)-SNAP-5114 resulted in hyperpolarization of nTS neurons and decreased the frequency of spontaneous inhibitory postsynaptic currents. [] This suggests that GAT3 plays a critical role in regulating GABAergic tone, influencing neuronal activity and, consequently, physiological functions like cardiorespiratory control. []

ANone: Despite its usefulness, (S)-SNAP-5114 has limitations. One major concern is its stability. The compound is known to be chemically labile, which can complicate its use and storage. [] Furthermore, while it displays selectivity for GAT3, it's not absolute. This lack of complete selectivity means researchers need to consider the potential off-target effects on other GAT subtypes when interpreting experimental results. []

ANone: Future research could focus on developing more stable analogs of (S)-SNAP-5114 with enhanced selectivity for GAT3. Identifying the precise binding site of (S)-SNAP-5114 on GAT3 through computational modeling could significantly aid in the rational design of next-generation inhibitors with improved pharmacological properties. [] This deeper understanding of (S)-SNAP-5114's interactions with GAT3 could pave the way for developing novel therapeutics targeting GAT3-mediated physiological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.